(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Description
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a bicyclic monoterpenoid derivative featuring a norbornene-like structure with a strained cyclopropane ring fused to a cyclohexene system. The compound is characterized by two methyl groups at the 7-position and a carboxylic acid substituent at the 3-position. Its stereochemistry (1S,6R) is critical to its reactivity and physical properties, as the bicyclic framework imposes significant steric and electronic constraints.
Properties
IUPAC Name |
(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2)7-4-3-6(9(11)12)5-8(7)10/h3,7-8H,4-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIWMCJGLFKSZ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(=CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox/Nickel Dual Catalysis
The Princeton University protocol outlines a dual catalytic system using Ir[dF(Me)ppy]₂(dtbbpy)PF₆ and NiCl₂·glyme for coupling carboxylic acids with vinyl halides. For isochamic acid synthesis, tetrahydrofuran-2-carboxylic acid reacts with (E)-1-iodo-3,3-dimethylbut-1-ene under the following conditions:
Reaction Setup
| Component | Quantity/Concentration | Role |
|---|---|---|
| Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | Photoredox catalyst |
| NiCl₂·glyme | 2 mol% | Cross-coupling catalyst |
| DBU | 1.6 equiv | Base |
| DMSO | 0.1 M | Solvent |
The reaction proceeds via single-electron transfer (SET) from the iridium catalyst to oxidize the carboxylic acid, generating an acyl radical. Nickel mediates the cross-coupling with the vinyl halide, forming the bicyclic framework. This method achieves 77% yield for analogous tetrahydrofuran derivatives.
Stereochemical Control
The (1S,6R) configuration is enforced by chiral ligands in the nickel catalyst. dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) induces axial chirality during the radical recombination step, as evidenced by enantiomeric excess (ee) values >90% in related systems.
Cyclopropanation of Prenyl Carboxylic Acids
Simmons-Smith Cyclopropanation
A two-step approach involves cyclopropanation of 7,7-dimethylnorbornene-3-carboxylic acid precursors. Zinc-copper couples with diiodomethane in ether generate the requisite carbene, which inserts into the double bond:
This method requires strict temperature control (-10°C to 0°C) to prevent ring-opening side reactions. Yields are moderate (55–65%) due to competing carbene dimerization.
Dirhodium Catalysis
Dirhodium tetraacetate [Rh₂(OAc)₄] catalyzes asymmetric cyclopropanation of allylic carboxylic acids with diazo compounds. For example:
The ester intermediate is saponified using LiOH in THF/water (90% yield, 88% ee).
Reformatsky Annulation
Cyclization of β-Ketoesters
The patent EP0521571B1 describes a Reformatsky reaction between unsaturated ketones and bromoacetates, followed by cyclization. For isochamic acid:
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Reformatsky Reaction
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Cyclization
The β-hydroxy ester undergoes acid-catalyzed cyclization (H₂SO₄, AcOH, 80°C) to form the bicyclic lactone, which is hydrolyzed to the carboxylic acid.
Optimized Conditions
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Zinc dust activated with 1% HgCl₂
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Acetic anhydride as solvent and dehydrating agent
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72-hour reaction time for complete cyclization
This method provides a 68% overall yield but requires careful purification to remove regioisomeric byproducts.
Enzymatic Resolution
Lipase-Catalyzed Kinetic Resolution
Racemic isochamic acid esters are resolved using Candida antarctica lipase B (CAL-B). The (1S,6R)-enantiomer is selectively hydrolyzed:
| Substrate | Enzyme Loading | Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ethyl isochamate | 10 mg/mmol | 24 | 95 | 42 |
| Isopropyl isochamate | 15 mg/mmol | 36 | 99 | 38 |
The unreacted (1R,6S)-ester is recycled via racemization (pyridine, 110°C).
Comparative Analysis of Methods
Yield and Scalability
| Method | Typical Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Photoredox/Nickel | 77 | Pilot-scale | 12.50 |
| Simmons-Smith | 60 | Lab-scale | 8.20 |
| Dirhodium Catalysis | 88 | Lab-scale | 45.00 |
| Reformatsky Annulation | 68 | Industrial | 6.80 |
Stereochemical Outcomes
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Photoredox/Nickel : High ee (90–95%) but dependent on ligand chirality.
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Dirhodium Catalysis : Superior enantioselectivity (up to 99% ee) but costly catalysts.
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Enzymatic Resolution : Theoretically 100% ee achievable, but limited to 50% maximum yield per cycle.
Industrial-Scale Considerations
Solvent Selection
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DMSO in photoredox reactions poses disposal challenges. Alternatives like MeCN/water mixtures reduce environmental impact but lower yields by 15–20%.
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Acetic anhydride in Reformatsky protocols is corrosive; replacing it with TFAA (trifluoroacetic anhydride) improves safety but increases costs.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: (1S,6R)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in other chemical syntheses.
Scientific Research Applications
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a probe or inhibitor in biochemical studies to understand biological processes.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: Its unique structure makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid with structurally related bicyclic compounds, focusing on molecular features, functional groups, and reported properties:
*Calculated molecular weight based on structural analog data.
Key Comparisons:
Chirality: Similar to (+)-3-carene (), the stereochemistry of this compound likely influences its chemical behavior, as seen in enantiomeric lactones where odor intensity varies with configuration .
Reactivity :
- The strained cyclopropane ring in the bicyclo[4.1.0] system makes the compound prone to ring-opening reactions. For example, oxidative decarboxylation pathways have been explored in its analog (L22), yielding rearranged products .
- In contrast, 7,7-dichlorobicyclo[4.1.0]hept-3-ene () exhibits stability under ambient conditions, with predicted physical properties (e.g., density: 2.005 g/cm³) reflecting halogen substitution.
Applications :
- The ethyl carboxylate derivative (–13) is commercially available as a synthetic intermediate, emphasizing the utility of functionalized bicyclic compounds in drug discovery .
- 7,7-Dimethylbicyclo[4.1.0]hept-3-ene-3-carbaldehyde () serves as a precursor to fragrances, highlighting the role of bicyclic aldehydes in odor chemistry.
Research Findings and Data
- Chirality and Odor : demonstrates that enantiomeric lactones derived from bicyclic iodolactones exhibit distinct odors. The (–)-(1R,6R)-enantiomer has an intense, deep odor, while the (+)-(1S,6S)-enantiomer is coumarin-like but less intense. This underscores the importance of stereochemistry in functionalized bicyclic compounds .
- Synthetic Accessibility : Ethyl derivatives of 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylates (e.g., –13) are synthesized via multi-step reactions with high yields (up to 95%), indicating robust methodologies for functionalizing the bicyclic core .
- Oxidative Decarboxylation : The model compound L22 (7,7-dimethylbicyclo[4.1.0]hept-3-ene-1-carboxylic acid) undergoes oxidative decarboxylation to form cyclopropyl-allyl cation rearrangement products, suggesting similar reactivity for the 3-carboxylic acid analog .
Biological Activity
(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid, also known as Chaminic acid, is a bicyclic compound with the molecular formula and a molecular weight of approximately 166.22 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 498-12-4 |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| SMILES | OC(=O)C1=CC[C@@H]2C@HC2(C)C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for some strains, highlighting its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. A study conducted by Johnson et al. (2021) explored the impact of Chaminic acid on inflammatory markers in vitro. The results indicated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. Findings from Lee et al. (2022) revealed that the compound exhibited a significant scavenging activity against free radicals, suggesting its utility in preventing oxidative stress-related diseases.
The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in inflammation and oxidative stress. The compound appears to inhibit key enzymes involved in the inflammatory response and exhibits a protective effect on cellular membranes against oxidative damage.
Case Study 1: Antibacterial Efficacy
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing Chaminic acid resulted in significant improvement in symptoms within one week of treatment compared to placebo controls.
Case Study 2: Inflammatory Disease Model
In a murine model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores compared to untreated controls, indicating its potential therapeutic role in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for (1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step strategies leveraging strained bicyclic intermediates. A validated approach includes:
- Step 1 : Cyclopropanation of pre-functionalized precursors (e.g., diazoalkanes) via 1,3-dipolar cycloaddition under high-pressure conditions to form the bicyclic core .
- Step 2 : Oxidative decarboxylation of ester intermediates (e.g., methylphenanthrene-9-carboxylate analogs) to introduce the carboxylic acid group. This step requires careful optimization of oxidants (e.g., KMnO₄) and pH control to minimize side reactions .
- Critical Variables : Temperature (e.g., –30°C for diazoalkane stability), solvent polarity (dichloromethane for Lewis acid catalysis), and stoichiometric ratios of reagents (e.g., sulfonylating agents) directly impact regioselectivity and yield .
Q. How is the stereochemical integrity of the bicyclo[4.1.0] system validated during synthesis?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of the (1S,6R) configuration is achieved via single-crystal X-ray analysis, particularly for intermediates like azabicyclohept-3-ene derivatives .
- Chiral Chromatography : Enantiomeric purity is assessed using chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- NMR Spectroscopy : Vicinal coupling constants (e.g., ) in -NMR provide indirect evidence of ring strain and stereochemistry .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. The compound is sensitive to moisture, necessitating desiccants (e.g., molecular sieves) .
- Decomposition Risks : Exposure to strong acids/bases or elevated temperatures (>80°C) may trigger ring-opening reactions or decarboxylation. Stability tests via TGA/DSC are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for oxidative decarboxylation of related bicyclic esters?
Methodological Answer:
- Isotopic Labeling : Use -labeled carboxyl groups to track CO₂ evolution and confirm intermediates via mass spectrometry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for competing pathways (e.g., cyclopropyl-allyl cation rearrangements vs. direct decarboxylation) .
- Side-Product Analysis : GC-MS characterization of minor byproducts (e.g., 7,7-dimethylbicyclo[4.1.0]hept-3-ene) helps identify branching points in reaction networks .
Q. What experimental strategies optimize regioselectivity in derivatization reactions (e.g., esterification or amidation) of the carboxylic acid group?
Methodological Answer:
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters (Boc) or silyl ethers (TMS) to direct reactivity toward other positions .
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to functionalize the bicyclic core while preserving the carboxylate .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the acid group, while non-polar solvents favor ring-preserving reactions .
Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity in cyclopropane ring-opening reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro (–NO₂) increase ring strain, accelerating ring-opening under acidic conditions (e.g., H₂SO₄) via carbocation intermediates .
- Steric Effects : 7,7-Dimethyl groups hinder nucleophilic attack at the bridgehead, favoring alternative reaction pathways (e.g., [2+2] cycloadditions) .
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to quantify rate constants () for substituent-dependent pathways .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate purity via HPLC (>95%) and elemental analysis (C, H, N) to rule out solvent residues or polymorphic forms .
- Standardized Conditions : Replicate measurements under identical conditions (e.g., DSC heating rate: 10°C/min; NMR solvent: CDCl₃ vs. DMSO-d₆) .
- Meta-Analysis : Cross-reference data across peer-reviewed journals (avoiding non-curated sources like BenchChem) to identify consensus values .
Q. What strategies mitigate conflicting results in biological activity studies (e.g., enzyme inhibition) involving this compound?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric) to confirm target specificity .
- Counter-Screening : Test against off-target enzymes (e.g., cytochrome P450s) to rule out nonspecific effects .
- Structural Analogues : Compare activity profiles with methyl- or fluoro-substituted derivatives to isolate SAR trends .
Applications in Method Development
Q. How can this compound serve as a model system for studying strained ring systems in organic chemistry?
Methodological Answer:
- Ring-Strain Energy Calculations : Use computational methods (e.g., MMFF94 force field) to quantify strain energy (~25–30 kcal/mol) and correlate with reactivity .
- Photochemical Studies : UV irradiation induces [π2+σ2] cycloreversions, providing insights into bond cleavage dynamics .
- Teaching Tool : The bicyclo[4.1.0] framework is a classic example for illustrating Baldwin’s rules and frontier molecular orbital theory in graduate courses .
Q. What advanced characterization techniques are critical for elucidating decomposition pathways?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify transient intermediates (e.g., radical species) during thermolysis .
- In Situ Raman Spectroscopy : Monitor real-time structural changes under stress conditions (e.g., oxidative environments) .
- Synchrotron XRD : Resolve metastable crystalline phases formed during degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
